(2S,5S)-2,5-dimethylmorpholin-3-one
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Overview
Description
(2S,5S)-2,5-dimethylmorpholin-3-one is a chiral compound that belongs to the class of morpholinones It is characterized by its unique structure, which includes a six-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-dimethylmorpholin-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dimethyl-1,4-diaminobutane with an appropriate carbonyl compound can lead to the formation of the desired morpholinone ring. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-2,5-dimethylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The nitrogen and oxygen atoms in the morpholinone ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,5S)-2,5-dimethylmorpholin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2S,5S)-2,5-dimethylmorpholin-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-methionine sulfoximine: Another chiral compound with a similar structure but different functional groups.
(2S,5S)-bishydroxymethyl-(3R,4R)-bishydroxypyrrolidine: A compound with a similar ring structure but different substituents.
Uniqueness
(2S,5S)-2,5-dimethylmorpholin-3-one is unique due to its specific arrangement of atoms and the presence of both nitrogen and oxygen in the ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
115206-98-9 |
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Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(2S,5S)-2,5-dimethylmorpholin-3-one |
InChI |
InChI=1S/C6H11NO2/c1-4-3-9-5(2)6(8)7-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5-/m0/s1 |
InChI Key |
PXUHHGXEYLACSR-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@H]1CO[C@H](C(=O)N1)C |
Canonical SMILES |
CC1COC(C(=O)N1)C |
Purity |
95 |
Origin of Product |
United States |
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